molecular formula C14H19N3O3 B7185472 1-(2-Ethoxypyridine-3-carbonyl)-7-methyl-1,4-diazepan-5-one

1-(2-Ethoxypyridine-3-carbonyl)-7-methyl-1,4-diazepan-5-one

Cat. No.: B7185472
M. Wt: 277.32 g/mol
InChI Key: MQJXFURXLSCSBJ-UHFFFAOYSA-N
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Description

1-(2-Ethoxypyridine-3-carbonyl)-7-methyl-1,4-diazepan-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an ethoxy group and a carbonyl group, along with a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxypyridine-3-carbonyl)-7-methyl-1,4-diazepan-5-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the ethoxy and carbonyl groups. The diazepane ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxypyridine-3-carbonyl)-7-methyl-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Ethoxypyridine-3-carbonyl)-7-methyl-1,4-diazepan-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be explored for its therapeutic properties, including antimicrobial and antiviral activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxypyridine-3-carbonyl)-7-methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxypyridine-3-carbonyl)-4-methyl-1,4-diazepan-5-one
  • 1-(2-Methoxypyridine-3-carbonyl)-7-methyl-1,4-diazepan-5-one
  • 1-(2-Ethoxypyridine-3-carbonyl)-7-ethyl-1,4-diazepan-5-one

Uniqueness

1-(2-Ethoxypyridine-3-carbonyl)-7-methyl-1,4-diazepan-5-one is unique due to its specific substitution pattern and the presence of both pyridine and diazepane rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-ethoxypyridine-3-carbonyl)-7-methyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-20-13-11(5-4-6-16-13)14(19)17-8-7-15-12(18)9-10(17)2/h4-6,10H,3,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJXFURXLSCSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCNC(=O)CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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